3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C20H16ClNO4S and a molecular weight of 401.87 g/mol . This compound is characterized by the presence of a benzyl group, a 4-chlorophenyl group, and a sulfonamide group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine to form the intermediate benzyl(4-chlorophenyl)sulfonamide. This intermediate is then reacted with 3-carboxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzyl and 4-chlorophenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(4-methylphenyl)sulfamoyl]benzoic acid
- 3-[Benzyl(4-fluorophenyl)sulfamoyl]benzoic acid
- 3-[Benzyl(4-bromophenyl)sulfamoyl]benzoic acid
Uniqueness
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-[benzyl-(4-chlorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c21-17-9-11-18(12-10-17)22(14-15-5-2-1-3-6-15)27(25,26)19-8-4-7-16(13-19)20(23)24/h1-13H,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTPGGPHJHBGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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